5-Methyl-1H-indole-7-carbaldehyde
Description
5-Methyl-1H-indole-7-carbaldehyde is an indole derivative with a methyl group at the 5-position and an aldehyde functional group at the 7-position. Indole derivatives are critical in medicinal chemistry due to their structural similarity to bioactive molecules like tryptophan and serotonin. The aldehyde group at position 7 enhances its utility as a synthetic intermediate for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic scaffolds.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-methyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-4-8-2-3-11-10(8)9(5-7)6-12/h2-6,11H,1H3 |
InChI Key |
WMGXNQSECQTVMV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C=O)NC=C2 |
Canonical SMILES |
CC1=CC2=C(C(=C1)C=O)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
The following table compares 5-Methyl-1H-indole-7-carbaldehyde with analogous compounds, emphasizing substituent positions, functional groups, and inferred properties:
Key Structural and Functional Insights:
- Substituent Positioning: The aldehyde group at position 7 in this compound distinguishes it from derivatives like 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde (aldehyde at position 3) and 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (carboxylic acid at position 2). The aldehyde’s position influences reactivity, as ortho/para effects may modulate electrophilicity.
Functional Group Impact :
- Nitro vs. Aldehyde : The nitro group in 5-Methyl-7-nitro-1H-indole is strongly electron-withdrawing, reducing nucleophilic aromatic substitution (NAS) reactivity compared to the aldehyde-containing analog.
- Fluorine vs. Methyl : Fluorine at position 5 (5-Fluoro-7-methyl-1H-indole-3-carbaldehyde ) introduces electronegativity and metabolic stability, making it more suitable for drug discovery than the methyl-substituted compound.
Stability and Applications :
- The dioxolo ring in 5H-1,3-Dioxolo[4,5-f]indole-7-carboxaldehyde enhances rigidity and oxidative stability, favoring its use in materials science. In contrast, This compound ’s simpler structure may prioritize synthetic versatility.
Research Findings and Implications
- Reactivity : The aldehyde group in This compound is a key site for nucleophilic additions, enabling the synthesis of imines or hydrazones for pharmaceutical intermediates. This contrasts with 7-Chloro-3-methyl-1H-indole-2-carboxylic acid , where the carboxylic acid group limits direct participation in such reactions .
- Biological Relevance: While 5-Methyl-7-nitro-1H-indole lacks direct bioactivity data, nitroindoles are often associated with antimicrobial properties.
- Synthetic Utility : Derivatives like 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde are marketed as fine chemicals (purity ≥98%), highlighting their industrial relevance. Similar quality standards likely apply to This compound , though explicit data are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
